molecular formula C19H23ClFN3O2S B2881734 1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1049393-17-0

1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No. B2881734
CAS RN: 1049393-17-0
M. Wt: 411.92
InChI Key: PECSXLGBGCCWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23ClFN3O2S and its molecular weight is 411.92. The purity is usually 95%.
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Scientific Research Applications

Radiochemical Synthesis for Sigma Receptor Ligands

A study by Kiesewetter and Costa (1993) highlights the radiochemical synthesis of a high-affinity, selective sigma receptor ligand, illustrating the compound's significance in developing tracers for neurological receptors. This process involves fluoride displacement on a bismethanesulfonate salt, yielding a product with high radiochemical and chemical purity, underscoring its potential in neuropharmacological research (Kiesewetter & Costa, 1993).

Antibacterial Applications

Goueffon et al. (1981) discuss the synthesis and evaluation of a broad antibacterial agent, demonstrating the compound's utility in combating experimental infections. This research suggests potential for systemic infection treatments, highlighting its pharmacological relevance (Goueffon, Montay, Roquet, & Pesson, 1981).

Antifungal Development

The synthesis of methanesulfonates for treating systemic fungal infections is detailed by PestiJaan et al. (1998). This work showcases the compound's role in developing antifungal agents, with emphasis on practical production processes for pharmaceutical applications (PestiJaan et al., 1998).

Structural Analysis and Chelation Chemistry

Van Westrenen and Sherry (1992) describe the sulfomethylation of various macrocycles for chelation therapy, presenting a novel route to introducing mixed-side-chain macrocyclic chelates. This method provides insights into modifying molecular structures for targeted therapeutic uses (van Westrenen & Sherry, 1992).

Improved Synthesis of Dopamine Uptake System Tracers

Haka et al. (1989) explore the aromatic nucleophilic substitution for synthesizing potential radio-tracers for the dopamine uptake system, highlighting the compound's application in diagnosing and studying neurological disorders (Haka, Kilbourn, Watkins, & Toorongian, 1989).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN3O2S/c20-19-4-2-1-3-16(19)15-27(25,26)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h1-8,22H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECSXLGBGCCWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

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